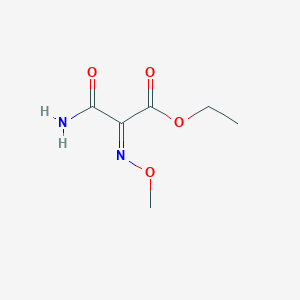
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H9ClF2O3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with difluoromethoxy and ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride typically involves the chlorination of 5-Difluoromethoxy-2-ethylbenzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Difluoromethoxy-2-ethylbenzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base or acid catalyst
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfinic Acid: Formed from reduction reactions
Applications De Recherche Scientifique
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide moieties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify other molecules through these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, lacking the difluoromethoxy and ethyl substitutions.
4-Methylbenzenesulfonyl Chloride: Similar structure but with a methyl group instead of the difluoromethoxy and ethyl groups.
2,4-Difluorobenzenesulfonyl Chloride: Contains two fluorine atoms on the benzene ring but lacks the ethyl group.
Uniqueness
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride is unique due to the presence of both difluoromethoxy and ethyl groups on the benzene ring. These substitutions can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications where these functional groups are desired.
Propriétés
Formule moléculaire |
C9H9ClF2O3S |
|---|---|
Poids moléculaire |
270.68 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-2-ethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c1-2-6-3-4-7(15-9(11)12)5-8(6)16(10,13)14/h3-5,9H,2H2,1H3 |
Clé InChI |
GDAVZEPKAZKTIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


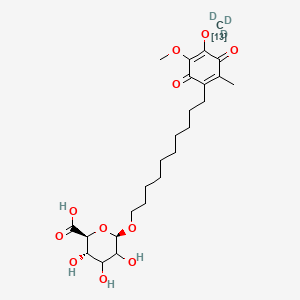
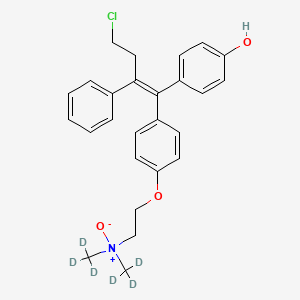
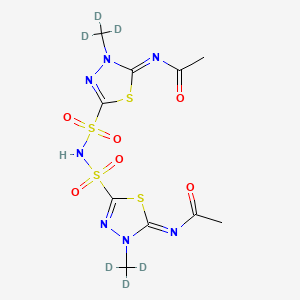

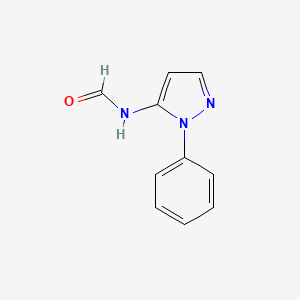
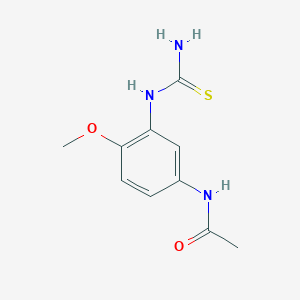


![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)


